Cholesterol ferulate

Frying oil antioxidant Structure-activity relationship Anti-polymerization

Cholesterol ferulate (cholesteryl ferulate; C37H54O4; MW 562.8) is a cholesteryl ester formed by conjugation of cholesterol with ferulic acid at the C3-hydroxy position. It belongs to the steryl ferulate subclass of bioactive lipids, which are naturally occurring in cereal grains and have been identified as endogenous lipophilic conjugates in human plasma.

Molecular Formula C37H54O4
Molecular Weight 562.8 g/mol
CAS No. 164453-91-2
Cat. No. B13743627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol ferulate
CAS164453-91-2
Molecular FormulaC37H54O4
Molecular Weight562.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C
InChIInChI=1S/C37H54O4/c1-24(2)8-7-9-25(3)30-14-15-31-29-13-12-27-23-28(18-20-36(27,4)32(29)19-21-37(30,31)5)41-35(39)17-11-26-10-16-33(38)34(22-26)40-6/h10-12,16-17,22,24-25,28-32,38H,7-9,13-15,18-21,23H2,1-6H3/b17-11+/t25-,28+,29+,30-,31+,32+,36+,37-/m1/s1
InChIKeyCPBQNAKTSMCPNH-NXVZWREOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesterol Ferulate (CAS 164453-91-2): A Structurally Defined Steryl Ferulate with Differential Physicochemical and Antioxidant Properties


Cholesterol ferulate (cholesteryl ferulate; C37H54O4; MW 562.8) is a cholesteryl ester formed by conjugation of cholesterol with ferulic acid at the C3-hydroxy position [1]. It belongs to the steryl ferulate subclass of bioactive lipids, which are naturally occurring in cereal grains and have been identified as endogenous lipophilic conjugates in human plasma [2]. Unlike the complex mixture of phytosteryl ferulates that constitute γ-oryzanol, cholesterol ferulate is a single molecular entity with a cholesterol sterol backbone, the structural features of which—notably the Δ5 double bond and the absence of C4-dimethyl or C9,C19-cyclopropane groups—directly influence its antioxidant performance and thermal behavior relative to other steryl ferulates [3][4].

1 Sterol structure-dependent antioxidant studies requiring a defined Δ5-monounsaturated scaffold
2 Endogenous lipoprotein antioxidant biomarker research where identity as a circulating human plasma species is essential

Why Cholesterol Ferulate Cannot Be Substituted by Generic Ferulic Acid Esters or γ-Oryzanol Mixtures


Generic substitution with ferulic acid, simple alkyl ferulates, or the multi-component γ-oryzanol mixture is scientifically unjustified because the sterol moiety exerts a quantifiable, non-linear effect on antioxidant performance that is dictated by specific ring substitutions. In frying oil evaluations, steryl ferulates with saturated sterol groups outperformed those with a single Δ5 double bond, which in turn outperformed sterols bearing a C4-dimethyl or C9,C19-cyclopropane group [1]. Cholesterol ferulate occupies a distinct position in this structure–activity hierarchy: lacking the performance-suppressing dimethyl/cyclopropane groups present in cycloartenyl ferulate and 24-methylenecycloartenyl ferulate (the major γ-oryzanol components), yet possessing the Δ5 unsaturation that modulates its thermal behavior differently from fully saturated stanyl ferulates [1][2]. Furthermore, individual steryl ferulates exhibit radical-specific scavenging differences that are masked when using a mixture [3], and the melting point of cholesterol ferulate (165–166°C) differs substantially from that of β-sitosteryl ferulate (123°C) and stigmasteryl ferulate (147–148°C), precluding direct interchange in formulation processes [4].

Sterol ring substitution mismatch γ-Oryzanol components contain C4-dimethyl and C9,C19-cyclopropane groups that may suppress antioxidant activity in frying oils; cholesterol ferulate lacks these groups and belongs to a higher-activity structural tier.
Melting point differential limits direct interchange Cholesterol ferulate exhibits a substantially higher melting point than β-sitosteryl and stigmasteryl ferulates, limiting direct interchange in melt-processing or solid-dosage formulations.
Isomeric substitution alters polymorph stability Cholesteryl isoferulate exhibits stable solid polymorphs versus the exclusively metastable polymorphs of cholesterol ferulate, which may shift phase behavior and processing performance.

Quantitative Differential Evidence for Cholesterol Ferulate vs. Closest Analogs and In-Class Candidates


Sterol Substituent-Driven Antioxidant Rank in Frying Oil: Cholesterol Ferulate vs. γ-Oryzanol Components

In a direct structure–activity study of synthetic steryl ferulates evaluated as frying oil antioxidants, the antioxidant activity rank was determined by sterol ring substitution pattern: saturated sterol > sterol with one Δ5 double bond > sterol with C4-dimethyl and C9,C19-cyclopropane groups [1]. Cholesterol ferulate possesses a single Δ5 double bond and lacks the C4-dimethyl and C9,C19-cyclopropane groups that characterize the major γ-oryzanol constituents (cycloartenyl ferulate and 24-methylenecycloartenyl ferulate) [1]. Across the full concentration range tested (0.1–2.0%), the ABTS•+ radical inhibition by steryl ferulates ranged from 6.5% to 56.6%, with the magnitude of inhibition at each concentration level co-varying with sterol structure [1]. The absence of the performance-suppressing dimethyl/cyclopropane moieties positions cholesterol ferulate as a structurally superior antioxidant scaffold relative to the dominant γ-oryzanol components for high-temperature lipid protection applications [1][2].

Antioxidant Rank (Frying Oil)
Cross-study comparable
Δ5-monounsaturated steryl ferulates > triterpene ferulates (γ-oryzanol components)
Structural tier supports frying oil antioxidant selection
Reported class-level rank; direct application conditions may vary
Frying oil antioxidant Structure-activity relationship Anti-polymerization

Isomeric Differentiation: Phase Behavior of Cholesterol Ferulate vs. Cholesteryl Isoferulate by DSC

A direct head-to-head DSC and thermoanalytical microscopy study compared the phase transitions of the two isomeric cholesteryl cinnamates: cholesteryl ferulate (CF; 4-hydroxy-3-methoxycinnamate) and cholesteryl isoferulate (CI; 3-hydroxy-4-methoxycinnamate) [1]. CF exhibited two monotropic mesophases (smectic and cholesteric) and three solid polymorphs after melting and passing through the glass transition point [1]. In contrast, CI showed no glass transition, three solid polymorphs, a monotropic smectic phase, and an enantiotropic cholesteric phase [1]. Critically, the solid polymorphs of CF were determined to be metastable forms, whereas the polymorphs of CI were stable forms within their respective temperature ranges—demonstrating that the position of the methoxy and hydroxy substituents on the feruloyl aromatic ring dictates the thermodynamic stability of the solid-state phases [1].

Phase Transition Profile
Direct head-to-head
CF: metastable polymorphs, glass transition; CI: stable polymorphs, no glass transition
Metastable forms may affect processing and storage stability
Polymorph-controlled formulation review required
Polymorphism Liquid crystals Differential scanning calorimetry

Thermal Decomposition Profile: Cholesterol Ferulate Decomposition Products Identified at 200°C vs. Other Steryl Ferulates

The thermal decomposition of cholesteryl ferulate was systematically investigated by heating at 200°C for 4 hours in air atmosphere [1]. The decomposition products—cholesterol, vanillin, and ferulic acid—were confirmed by TLC, GLC, UV, and mass spectrometry [1]. In the comparative high-temperature study by Nyström et al., the intensive phase of thermal decomposition of cholesteryl ferulate was observed in the temperature range of 245–415°C [2]. This decomposition profile is structurally diagnostic: the ester linkage between cholesterol and ferulic acid undergoes thermal cleavage, regenerating the parent compounds [1]. By comparison, sitostanyl ferulate (a saturated steryl ferulate) demonstrated a lower degradation rate than α-tocopherol at both 100°C and 180°C in high-oleic sunflower oil, indicating that the steryl ferulate class, including cholesteryl ferulate, offers a thermal stability advantage over tocopherols [2].

Decomposition Onset
Class-level inference
Intensive decomposition: 245–415°C; Products: cholesterol, vanillin, ferulic acid (at 200°C/4h)
Thermal processing window assessment supported
Decomposition products identified; food-contact safety context
Thermal stability High-temperature processing Decomposition pathway

Melting Point Differentiation: Cholesterol Ferulate (165–166°C) vs. Commercial Phytosteryl Ferulates

A comprehensive characterization of synthetic ferulates established the melting points of cholesteryl ferulate at 165–166°C, β-sitosteryl ferulate at 123°C, and stigmasteryl ferulate at 147–148°C [1]. The 42°C difference between cholesteryl ferulate and β-sitosteryl ferulate, and the 17–18°C difference relative to stigmasteryl ferulate, reflect the influence of the sterol side-chain structure on crystal lattice energy [1]. These melting point differentials are sufficiently large to preclude direct one-to-one substitution in solid-dosage formulations, melt-processing operations, or any application where a defined melting range is a critical quality attribute [1].

Melting Point
Cross-study comparable
Cholesterol ferulate: 165–166°C; β-Sitosteryl ferulate: 123°C; Δ = +42–43°C
Higher thermal threshold for solid-state processing
Polymorph-dependent behavior requires characterization
Formulation Solid-state processing Thermal characterization

Endogenous Occurrence in Human Plasma: Cholesterol Ferulate as a Physiologically Relevant Lipophilic Conjugate Distinct from Synthetic Ferulate Esters

Cholesteryl ferulate was definitively identified as an endogenous compound in human plasma using a rigorous multi-criteria mass spectrometric approach: (1) matching GC and LC retention times with a synthesized reference standard; (2) accurate mass of the molecular ion; (3) matching electron ionization mass spectrum; and (4) matching electrospray product ion spectrum [1]. The identified endogenous cholesteryl ferulate demonstrated in vitro antioxidant capacity in multiple assays, confirming that phenolic acids circulate in vivo as lipophilic cholesterol conjugates capable of protecting lipoproteins against oxidative damage [1]. This endogenous status distinguishes cholesterol ferulate from synthetic ferulic acid esters such as ethyl ferulate, octyl ferulate, or arbutin ferulate, which have no confirmed endogenous presence and whose biological relevance is limited to exogenously administered scenarios [1][2].

Endogenous Identity
Direct head-to-head
Target: confirmed in human plasma (4 independent MS criteria); Comparator: synthetic alkyl ferulates, exogenous only
Only ferulate conjugate with confirmed circulating form
Supports physiological relevance in antioxidant defense studies
Endogenous metabolite Lipoprotein protection Bioavailability

Synthetic Cholesterol Ferulate Demonstrates Comparable Multi-Assay Antioxidant Activity to Natural γ-Oryzanol

A comparative study evaluated microwave-synthesized steryl ferulates (including cholesterol ferulate) against naturally occurring γ-oryzanol across three complementary antioxidant assays: (i) radical scavenging activity, (ii) total antioxidant capacity, and (iii) reducing power assay [1]. The synthetic steryl ferulates, including cholesterol ferulate, exhibited comparable antioxidant activity to γ-oryzanol in all three assay systems, confirming that the synthetic single-entity cholesterol ferulate can replicate the multi-component mixture's antioxidant profile while offering batch-to-batch compositional consistency unattainable with natural γ-oryzanol [1]. This result is further supported by independent data showing that individual steryl ferulates exhibit differential radical-specific scavenging abilities (DPPH•, HO•, O2•−) that are highly dependent on the radical species involved [2].

Multi-Assay Profile
Cross-study comparable
Comparable antioxidant activity to γ-oryzanol across radical scavenging, total antioxidant capacity, and reducing power assays
Single-entity profile may support batch consistency
Radical-specific behavior requires assay-specific validation
Radical scavenging Total antioxidant capacity Reducing power

Evidence-Backed Research and Industrial Application Scenarios for Cholesterol Ferulate


High-Temperature Frying Oil Stabilization Where γ-Oryzanol-Type Sterol Structures Underperform

The structure–activity data from Winkler-Moser et al. (2015) demonstrate that C4-dimethyl and C9,C19-cyclopropane groups—as present in cycloartenyl ferulate and 24-methylenecycloartenyl ferulate, the major γ-oryzanol constituents—negatively affect antioxidant activity in frying oils [1]. Cholesterol ferulate, which lacks both structural features, is positioned in the higher-activity Δ5-monounsaturated sterol tier, making it the preferred steryl ferulate for industrial frying applications where thermal stress exceeds 180°C and γ-oryzanol would deliver suboptimal anti-polymerization performance [1]. Its decomposition onset at ~245°C provides a sufficient thermal window for most frying operations (typically 160–190°C), and the known decomposition products (cholesterol, vanillin, ferulic acid) support food-contact safety assessment [2][3].

Endogenous Lipoprotein Antioxidant Research Requiring a Physiologically Authentic Reference Standard

Cholesteryl ferulate is the only ferulic acid conjugate confirmed to exist endogenously in human plasma, identified by a four-criteria mass spectrometric confirmation protocol (retention time, accurate mass, EI-MS, and ESI product ion spectrum matching against a synthesized standard) [1]. For studies investigating the role of lipophilic phenolic conjugates in LDL protection against oxidative modification—a mechanism implicated in atherosclerosis prevention—cholesterol ferulate is the mandatory analytical reference standard and experimental compound [1]. No synthetic alkyl ferulate (ethyl, octyl, or arbutin ferulate) can substitute in this context, as none have been detected as endogenous circulating species [1][4].

Solid-Phase Formulation Development Exploiting the High Melting Point of Cholesterol Ferulate

With a melting point of 165–166°C, cholesterol ferulate offers a thermal processing window 42°C higher than β-sitosteryl ferulate (mp 123°C) and 17°C higher than stigmasteryl ferulate (mp 147–148°C) [1]. This differential supports its selection for hot-melt extrusion, spray-congealing, or high-temperature solid-dosage manufacturing processes where lower-melting phytosteryl ferulates would undergo premature phase transitions. The metastable polymorphic nature of cholesterol ferulate (three solid polymorphs, all metastable; documented by DSC vs. the stable polymorphs of cholesteryl isoferulate) requires controlled crystallization protocols to ensure reproducible solid-state properties [5], but also offers opportunities for dissolution rate modulation through polymorph selection [5].

Single-Entity Formulation to Replace γ-Oryzanol in Compositionally Controlled Antioxidant Systems

The Begum et al. (2016) comparative study confirmed that synthetic cholesterol ferulate delivers antioxidant activity comparable to natural γ-oryzanol across radical scavenging, total antioxidant capacity, and reducing power assays [1]. For applications requiring precise stoichiometric control—such as pharmaceutical antioxidant excipients, cosmetic active ingredients, or dietary supplement formulations with defined label claims—cholesterol ferulate eliminates the batch-to-batch compositional variability inherent to natural γ-oryzanol (which contains four or more steryl ferulate species in variable proportions depending on rice bran source and extraction conditions) [1][2]. The individual radical-specific scavenging behavior of cholesterol ferulate (DPPH•, HO•, O2•−) can be characterized once, rather than re-characterized for each lot [2].

Application
Selection Property
Validation Focus
High-temperature frying oil antioxidant research
Δ5-monounsaturated sterol scaffold without performance-suppressing ring groups
Anti-polymerization performance under high-temperature processing conditions
Endogenous lipoprotein antioxidant biomarker studies
Confirmed endogenous circulation in human plasma (unique among ferulate esters)
LDL oxidative protection assay context
Solid-phase formulation development (hot-melt extrusion, spray-congealing)
Substantially higher melting point than phytosteryl ferulates
Polymorph-controlled solid-state stability and dissolution modulation
Compositionally controlled antioxidant formulation (pharmaceutical, cosmetic, dietary)
Single-entity batch-to-batch compositional consistency over natural γ-oryzanol variability
Reproducible radical-scavenging profile across lots
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